molecular formula C13H25BrO5 B8236500 Br-PEG4-THP

Br-PEG4-THP

Cat. No.: B8236500
M. Wt: 341.24 g/mol
InChI Key: PITHQIWYWBVVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Br-PEG4-THP typically involves the reaction of tetrahydropyran with a polyethylene glycol chain that has been functionalized with a bromoethoxy group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as column chromatography and recrystallization to obtain the final product with high purity. The production is carried out in controlled environments to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Br-PEG4-THP primarily undergoes substitution reactions due to the presence of the bromoethoxy group. This group can be replaced by various nucleophiles, leading to the formation of different derivatives. The compound can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, substitution with an amine would yield an amine derivative, while oxidation would result in an aldehyde or carboxylic acid .

Scientific Research Applications

Br-PEG4-THP is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target specific proteins for degradation, making them valuable tools in studying protein function and developing new therapeutic strategies. The compound is also used in the synthesis of various bioconjugates and drug delivery systems .

Applications in Chemistry

In chemistry, this compound is used as a linker to create complex molecules with specific properties. It is employed in the synthesis of polymers, dendrimers, and other macromolecules.

Applications in Biology and Medicine

In biology and medicine, this compound is used to develop targeted therapies. PROTACs containing this linker can selectively degrade disease-causing proteins, offering a novel approach to treating conditions such as cancer and neurodegenerative diseases .

Applications in Industry

In the industrial sector, this compound is used in the production of advanced materials and coatings. Its ability to form stable linkages makes it valuable in creating durable and functional materials .

Mechanism of Action

Br-PEG4-THP functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets a specific protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Br-PEG4-THP

This compound is unique due to its specific length of the polyethylene glycol chain and the presence of the tetrahydropyran ring. These features provide optimal flexibility and stability for the formation of PROTACs, making it a preferred choice for many researchers .

Properties

IUPAC Name

2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO5/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITHQIWYWBVVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.